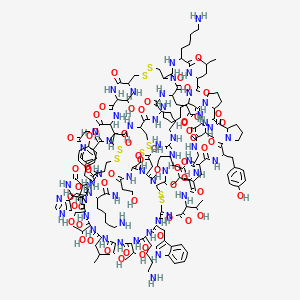
Obtustatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Highly potent integrin α1β1 inhibitor (IC50 = 0.8 nM for α1β1 binding to type IV collagen). Selective for α1β1 over α2β1, αIIbβ3, αvβ3, α4β1, α5β6, α9β1 and α4β7. Inhibits FGF2-stimulated angiogenesis in the chicken chorioallantoic model. Displays antitumor efficacy in a synergistic mouse model of Lewis lung carcinoma; blocks human melanoma growth in nude mice.
Aplicaciones Científicas De Investigación
Angiostatic Activity in Melanoma Treatment :
- Obtustatin has shown promising results as a therapeutic compound in the treatment of melanoma due to its ability to inhibit angiogenesis, a crucial process in tumor growth and progression. This effect is attributed to its role as a specific inhibitor of the α1β1 integrin expressed on endothelial cells, which leads to the blocking of microvascular endothelial cell proliferation and induction of apoptosis in these cells (Brown et al., 2008).
Selective Inhibition of α1β1 Integrin :
- Obtustatin is identified as a potent and selective inhibitor of the α1β1 integrin, a feature that differentiates it from other integrins. This specificity is linked to its unique structure, containing only 41 amino acids with a KTS active site loop rather than the common RGD sequence found in other disintegrins. This selective inhibition is crucial in reducing tumor development and inhibiting angiogenesis in vivo (Marcinkiewicz et al., 2003).
Structural and Molecular Dynamics :
- Research focusing on the structural and dynamical properties of obtustatin reveals insights into its interaction with integrins. Studies using NMR and molecular dynamics simulations have helped understand how obtustatin's integrin-binding loop and C-terminal tail exhibit concerted motions, contributing to its functional activity and selectivity (Monleón et al., 2003).
Antitumor Efficacy in Sarcoma Models :
- Obtustatin has demonstrated significant oncostatic effects in sarcoma-bearing mice models. It specifically inhibits the binding of the α1β1 integrin to collagen IV, leading to reduced tumor growth. This finding is crucial for exploring obtustatin's potential in cancer treatment, particularly in tumors with high levels of vascularization (Ghazaryan et al., 2019).
Comparison with Other Disintegrins :
- Obtustatin's properties have been compared with other disintegrins like Lebestatin. These comparisons have helped in understanding the structural determinants that contribute to obtustatin's specificity and efficacy. Differences in amino acid sequences and structural features between obtustatin and other disintegrins offer insights into their varying biological activities (Daidone et al., 2013).
Propiedades
Nombre del producto |
Obtustatin |
|---|---|
Fórmula molecular |
C184H284N52O57S8 |
Peso molecular |
4393.07 |
Nombre IUPAC |
2-[27-amino-1a,35,41,68-tetrakis(4-aminobutyl)-23a-(3-amino-3-oxopropyl)-26a-(3-carbamimidamidopropyl)-12a-[2-[[1-[[1-[2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-21,24,56,59,71,80,95-heptakis(1-hydroxyethyl)-4a,74,83-tris(hydroxymethyl)-89-[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-65-(1H-indol-3-ylmethyl)-50-methyl-38,77-bis(2-methylpropyl)-2a,5a,7a,8,10a,11,17,20,22a,23,25a,26,28a,33,36,39,42,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-pentatriacontaoxo-3,4,14a,15a,18a,19a,29,30-octathia-a,3a,6a,7,8a,10,11a,16,19,21a,22,24a,25,27a,34,37,40,43,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-pentatriacontazahexacyclo[60.44.10.86,32.49,92.012,16.043,47]octacosahectan-9a-yl]acetic acid |
InChI |
InChI=1S/C184H284N52O57S8/c1-86(2)60-112-154(264)207-111(35-20-24-54-188)181(291)235-58-28-39-132(235)171(281)201-89(7)147(257)196-71-136(251)226-142(92(10)242)179(289)232-145(95(13)245)178(288)224-127-82-300-301-84-129(183(293)236-59-29-40-133(236)173(283)214-113(61-87(3)4)155(265)215-119(64-98-43-47-102(248)48-44-98)182(292)234-57-27-37-130(234)170(280)199-73-139(255)256)225-159(269)118(67-138(253)254)213-166(276)125-80-297-296-79-124-165(275)205-109(36-25-55-194-184(191)192)150(260)206-110(49-50-134(190)249)152(262)219-123(164(274)204-107(151(261)208-112)33-18-22-52-186)78-295-294-77-104(189)148(258)227-146(96(14)246)180(290)231-141(91(9)241)175(285)198-72-137(252)233-56-26-38-131(233)172(282)223-126(168(278)222-124)81-298-299-83-128(169(279)228-140(90(8)240)174(284)197-70-135(250)202-106(32-17-21-51-185)149(259)216-120(74-237)163(273)221-125)220-156(266)115(63-97-41-45-101(247)46-42-97)210-158(268)117(66-100-69-193-85-200-100)212-162(272)122(76-239)218-177(287)144(94(12)244)230-160(270)114(62-88(5)6)209-161(271)121(75-238)217-176(286)143(93(11)243)229-153(263)108(34-19-23-53-187)203-157(267)116(211-167(127)277)65-99-68-195-105-31-16-15-30-103(99)105/h15-16,30-31,41-48,68-69,85-96,104,106-133,140-146,195,237-248H,17-29,32-40,49-67,70-84,185-189H2,1-14H3,(H2,190,249)(H,193,200)(H,196,257)(H,197,284)(H,198,285)(H,199,280)(H,201,281)(H,202,250)(H,203,267)(H,204,274)(H,205,275)(H,206,260)(H,207,264)(H,208,261)(H,209,271)(H,210,268)(H,211,277)(H,212,272)(H,213,276)(H,214,283)(H,215,265)(H,216,259)(H,217,286)(H,218,287)(H,219,262)(H,220,266)(H,221,273)(H,222,278)(H,223,282)(H,224,288)(H,225,269)(H,226,251)(H,227,258)(H,228,279)(H,229,263)(H,230,270)(H,231,290)(H,232,289)(H,253,254)(H,255,256)(H4,191,192,194) |
SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)CCCCN)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC6=CNC7=CC=CC=C76)CCCCN)C(C)O)CO)CC(C)C)C(C)O)CO)CC8=CNC=N8)CC9=CC=C(C=C9)O)C(=O)N4)C(C)O)C(C)O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CCCCN)CC(C)C)CCCCN)CCC(=O)N)CCCNC(=N)N)CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N1CCCC1C(=O)NCC(=O)O)C(C)O)C(C)O |
Apariencia |
White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Thr-Thr-Gly-Pro-Cys6-Cys7-Arg-Gln-Cys10-Lys-Leu-Lys-Pro-Ala-Gly-Thr-Thr-Cys19-Trp-Lys-Thr-Ser-Leu-Thr-Ser-His-Tyr-Cys29-Thr-Gly-Lys-Ser-Cys34-Asp-Cys36-Pro-Leu-Tyr-Pro-Gly-OHDisulfide bonds: Cys1-Cys10, Cys6-Cys29, Cys7-Cys34 and Cys19-Cys36Length (aa): 41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



